Lyciumin B

Vue d'ensemble

Description

Lyciumin B is a branched cyclic peptide initially isolated from the Chinese wolfberry (Lycium barbarum). It belongs to a class of plant ribosomal peptides. These peptides exhibit protease-inhibiting properties and feature an N-terminal pyroglutamate and a macrocyclic bond between a tryptophan-indole nitrogen and a glycine α-carbon .

Synthesis Analysis

The biosynthesis of this compound involves a gene-guided approach. Researchers identified a lyciumin precursor gene from L. barbarum, which encodes repetitive lyciumin precursor peptide motifs. Genome mining revealed diverse lyciumin genotypes and chemotypes widespread in flowering plants. Transgenic tobacco plants were successfully engineered to produce both natural and unnatural lyciumins .

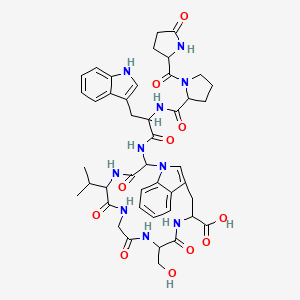

Molecular Structure Analysis

This compound has a branched cyclic structure. It features an N-terminal pyroglutamate and a macrocyclic bond formed between a tryptophan-indole nitrogen and a glycine α-carbon. The precise amino acid sequence and three-dimensional arrangement contribute to its biological activity .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, its biosynthesis likely involves enzymatic modifications during translation. Further studies are needed to elucidate any post-translational modifications or chemical transformations .

Applications De Recherche Scientifique

Chemical Compositions and Biosynthesis

Research on Lycium species, such as Lycium ruthenicum (black goji), has identified numerous bioactive compounds, including anthocyanins and polysaccharides. These compounds are known for their antioxidant activities, potential in treating chronic diseases like type 2 diabetes, memory disorders, and cardiovascular diseases, and their use as natural colorants due to their pH-dependent color change properties (Yan et al., 2022).

Therapeutic Applications

Lycium barbarum polysaccharides (LBP) have been extensively studied for their therapeutic effects. They demonstrate potential in anti-fibrotic, antioxidizing, neuroprotective, anticancer, and anti-inflammatory activities. These effects suggest LBP's promise as a therapeutic agent in managing liver disease, hyperlipidemia, diabetes, and possibly as a topical treatment in ocular surface diseases, given its lack of demonstrated toxic effects to corneal epithelial cells (Kwok et al., 2019).

Pharmacology and Clinical Application

The pharmacological efficacy and clinical applications of Lycium barbarum L. have been reviewed, highlighting its hypoglycemic, antibacterial, anti-viral, blood pressure and fat lowering, and anti-inflammatory pharmacological effects. These findings indicate its broad clinical applicability in treating diabetes, functional low heat, toothache, high blood pressure, chronic urticaria, ulcers, and various infectious diseases. Further research is needed to deepen the understanding of its pharmacological efficacy and clinical applications (Zhou Feng-qin, 2012).

Industrial Applications and Food Industry Prospects

The review on the genus Lycium highlights its extensive use as traditional Chinese medicine and functional food. It enumerates 355 chemical constituents, including glycerogalactolipids, phenylpropanoids, coumarins, lignans, flavonoids, amides, alkaloids, anthraquinones, organic acids, terpenoids, sterols, steroids, peptides, and other constituents. This comprehensive study lays a foundation for further research on the Lycium genus, potentially leading to new applications in pharmaceuticals, nutraceuticals, and functional foods (Qian et al., 2017).

Propriétés

IUPAC Name |

11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRVBFMWWHWLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N10O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125756-66-3 | |

| Record name | Lyciumin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

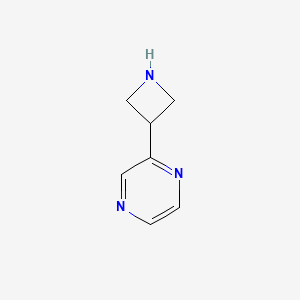

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

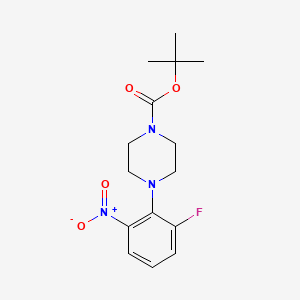

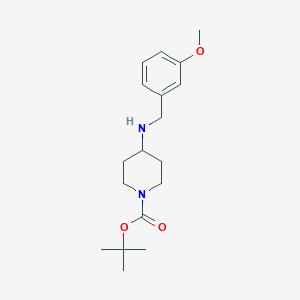

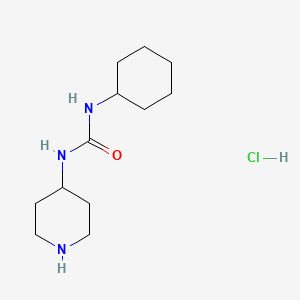

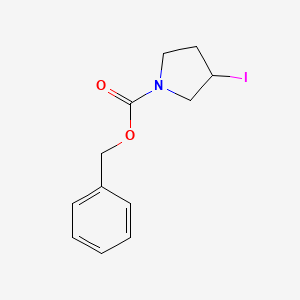

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027165.png)

![Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3027174.png)

![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)